4-Bromo-2-(4-methylphenyl)pyridine
Overview
Description
“4-Bromo-2-(4-methylphenyl)pyridine” is a chemical compound that is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of pyridine derivatives like “this compound” can be achieved through various methods. One approach involves the use of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, one study describes the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation . Another study discusses the self-assembly, Ullmann reaction, and pyridine coordination of 4-[(4-bromophenyl)ethynyl]pyridine .Scientific Research Applications
Synthesis and Biological Activities
- A study by Ahmad et al. (2017) highlighted the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives, including 4-Bromo-2-(4-methylphenyl)pyridine, were examined for their biological activities such as anti-thrombolytic and biofilm inhibition.
Crystal Structure Analysis
- Research by Armas et al. (2003) focused on the crystal structure of a related compound, 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, which may provide insights into the structural aspects of this compound.
Molecular Aggregation Studies
- In a study conducted by Quiroga et al. (2010), the molecular aggregation of a closely related compound, 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine, was examined, providing insights into the potential molecular interactions of this compound.
Chemical Synthesis Research
- A paper by Wang et al. (2016) discussed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for various biologically active compounds, indicating the relevance of bromo-substituted pyridines in pharmaceutical research.
Pharmaceutical Intermediates Synthesis
- Research on the synthesis of a biphenyl carboxylic acid derivative using a Suzuki coupling approach, involving 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one, was presented by Ennis et al. (1999). This work illustrates the use of bromo-substituted pyridines in creating intermediates for more complex pharmaceutical compounds.
Antibacterial Activity Studies
- The synthesis and antibacterial activity of nickel(II) complexes involving bromo-substituted pyridines, as studied by Yu-jie (2011), show the potential of these compounds in developing new antibacterial agents.
Safety and Hazards
The safety data sheet for a similar compound, “4-Bromopyridine”, indicates that it is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It’s important to handle “4-Bromo-2-(4-methylphenyl)pyridine” with care, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
The future directions for “4-Bromo-2-(4-methylphenyl)pyridine” could involve its use in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . Additionally, its potential as a chiral dopant for liquid crystals could be explored based on frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements .
Properties
IUPAC Name |
4-bromo-2-(4-methylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQTPVITNKPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634093 | |
Record name | 4-Bromo-2-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916824-56-1 | |
Record name | 4-Bromo-2-(4-methylphenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916824-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(4-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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